molecular formula C11H8O B12873535 1H-Cyclopenta[b]benzofuran CAS No. 247-09-6

1H-Cyclopenta[b]benzofuran

Cat. No.: B12873535
CAS No.: 247-09-6
M. Wt: 156.18 g/mol
InChI Key: HYGDHSYCSJKRFX-UHFFFAOYSA-N
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Description

1H-Cyclopenta[b]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[b]benzofuran can be synthesized through various methods. One notable method involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition. This environmentally benign synthesis offers excellent atom- and step-economy . Another method involves an enantioselective organocatalytic intramolecular double cyclization, combining Brønsted base and N-heterocyclic carbene catalysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of sustainable reaction conditions and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopenta[b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cycloaddition reactions can yield cyclopenta[b]benzofuran scaffolds with various substituents .

Scientific Research Applications

1H-Cyclopenta[b]benzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]benzofuran derivatives, such as silvestrol, involves the inhibition of translation initiation. Silvestrol modulates the activity of eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition affects ribosome recruitment during translation initiation, leading to decreased proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Cyclopenta[b]benzofuran can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications. The unique structural features of this compound, such as its fused ring system, contribute to its distinct chemical and biological properties.

Properties

CAS No.

247-09-6

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

1H-cyclopenta[b][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-4,6-7H,5H2

InChI Key

HYGDHSYCSJKRFX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C3=CC=CC=C3O2

Origin of Product

United States

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